2-Methyl-4-phenylfuran-3-carboxylic acid
Description
Overview of Furan (B31954) Heterocycles in Organic Chemistry Research
Furan is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comnumberanalytics.com This structural motif is a fundamental building block in organic chemistry, found in a vast array of natural products and synthetic compounds. numberanalytics.com The furan ring's aromatic character, arising from the delocalization of six π-electrons, imparts a degree of stability, yet it is more reactive than benzene, making it a versatile participant in various chemical transformations. numberanalytics.comwordpress.com Furan and its derivatives are key components in pharmaceuticals, agrochemicals, and advanced materials like conductive polymers. numberanalytics.comnumberanalytics.comijsrst.com Their significance stems from their utility as precursors in the synthesis of more complex molecules through reactions such as electrophilic substitution and cycloaddition. numberanalytics.com
Role of Carboxylic Acid Functionalities in Chemical Synthesis and Derivatization
The carboxylic acid (-COOH) group is one of the most important functional groups in organic chemistry, serving as a cornerstone for chemical synthesis and derivatization. patsnap.compatsnap.com Its acidic nature allows it to readily participate in a wide range of reactions, enabling the transformation into various other functional groups like esters, amides, and anhydrides. patsnap.compatsnap.com This versatility is crucial in the synthesis of complex molecules, including active pharmaceutical ingredients. patsnap.comacs.org The presence of a carboxylic acid function can influence a molecule's physical and chemical properties, such as solubility and boiling point, due to its ability to form strong hydrogen bonds. ijaem.netresearchgate.net In medicinal chemistry, the carboxylic acid group is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity, by acting as a hydrogen bond donor or acceptor. researchgate.net
Historical Development and Current Research Trajectories in Substituted Furan Systems
The history of furan chemistry began in 1780 with the discovery of 2-furoic acid. wordpress.comwikipedia.org A major advancement came with the development of synthetic methods like the Paal-Knorr synthesis and the Feist-Benary synthesis, which provided foundational routes to furan rings. numberanalytics.comwikipedia.org Early research focused on understanding the fundamental reactivity of the furan core.
Current research has shifted towards developing more efficient, sustainable, and regioselective methods for creating polysubstituted furans. numberanalytics.comresearchgate.netresearchgate.net Modern synthetic strategies often employ transition-metal catalysis (e.g., using gold, palladium, or copper) to achieve complex transformations under mild conditions. researchgate.netorganic-chemistry.org There is a significant focus on multicomponent reactions, where several starting materials are combined in a single step to build molecular complexity efficiently. ijsrst.comrsc.org Research is also directed at the synthesis of highly substituted and functionalized furans, including benzofurans, which are of great interest in pharmaceutical and materials science due to their unique electronic and biological properties. rsc.orgmdpi.comrsc.org
Contextualizing 2-Methyl-4-phenylfuran-3-carboxylic Acid within Advanced Heterocyclic Synthesis
This compound is a polysubstituted furan that embodies the principles of modern heterocyclic chemistry. Its structure combines the furan core with a methyl group, a phenyl group, and a carboxylic acid functionality. This specific arrangement of substituents makes it a valuable intermediate in organic synthesis.
The compound serves as a versatile building block for creating more complex heterocyclic systems. The carboxylic acid group at position 3 is particularly significant, as functionalizing this position of the furan ring often requires specialized synthetic strategies. researchgate.net This compound can undergo a variety of chemical reactions, including oxidation of the furan ring and reduction of the carboxylic acid to form an alcohol derivative.
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=O)O)C(C=C1)=C2C=CC=CC=2 |
| InChI Key | VLMNACSEESRUAK-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-11(12(13)14)10(7-15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIVYHHWNWNUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Chemical Transformations of 2 Methyl 4 Phenylfuran 3 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). chemicalbook.comsigmaaldrich.com The rate of electrophilic substitution in furan is significantly faster than in benzene. sigmaaldrich.com The position of electrophilic attack on a substituted furan is directed by the electronic properties of the existing substituents. In 2-Methyl-4-phenylfuran-3-carboxylic acid, the furan ring possesses an activating methyl group at the C2 position, a deactivating carboxylic acid group at the C3 position, and a phenyl group at the C4 position.
The directing effects of these substituents are as follows:
2-Methyl group: This is an activating group that donates electron density to the furan ring through an inductive effect, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack. libretexts.org
3-Carboxylic acid group: This is a deactivating group that withdraws electron density from the ring, making electrophilic attack more difficult.
4-Phenyl group: The phenyl group can act as either a weak activating or deactivating group depending on the reaction conditions, but its primary influence here is steric.
Considering these effects, the most probable site for electrophilic attack is the C5 position. The C2 and C4 positions are already substituted, and the C3 position is deactivated by the adjacent carboxylic acid. The C5 position is activated by the C2-methyl group and is the most electronically favored site for substitution. iust.ac.irpearson.com Common electrophilic aromatic substitution reactions are expected to proceed at this position.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-Methyl-5-nitro-4-phenylfuran-3-carboxylic acid |
| Halogenation | Br₂ in a non-polar solvent | 5-Bromo-2-methyl-4-phenylfuran-3-carboxylic acid |
| Sulfonation | SO₃/H₂SO₄ | 2-Methyl-4-phenylfuran-5-sulfonic acid-3-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-methyl-4-phenylfuran-3-carboxylic acid |
Nucleophilic Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a key site for a variety of nucleophilic substitution and reduction reactions, allowing for the synthesis of a wide range of derivatives. nih.gov
Esterification and Amidation Reactions
Esterification: this compound can be readily converted to its corresponding esters via Fischer esterification. libretexts.org This acid-catalyzed reaction with an alcohol is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed. libretexts.orgyoutube.com A variety of alcohols can be used, leading to a diverse range of esters. pearson.com
Amidation: The synthesis of amides from this compound can be achieved through several methods. nih.govrsc.org A common approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. nih.govgoogle.com Direct condensation with an amine is also possible, often requiring a coupling agent or high temperatures. masterorganicchemistry.comrsc.org
Table 2: Representative Esterification and Amidation Reactions
| Reaction Type | Reactant | Reagents | Product |
| Esterification | Methanol | H₂SO₄ (catalyst), heat | Methyl 2-methyl-4-phenylfuran-3-carboxylate |
| Esterification | Ethanol | HCl (catalyst), heat | Ethyl 2-methyl-4-phenylfuran-3-carboxylate |
| Amidation | Ammonia | 1. SOCl₂ 2. NH₃ | 2-Methyl-4-phenylfuran-3-carboxamide |
| Amidation | Aniline | DCC (coupling agent) | N-phenyl-2-methyl-4-phenylfuran-3-carboxamide |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. conicet.gov.ar The reaction proceeds via the formation of an intermediate aldehyde which is further reduced to the alcohol. This method provides a route to 2-methyl-4-phenyl-3-(hydroxymethyl)furan.
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While simple carboxylic acids are generally stable to heat, the presence of the furan ring may influence this reaction. Decarboxylation of aromatic carboxylic acids can sometimes be achieved under harsh conditions or with specific catalysts. For this compound, this reaction would yield 2-methyl-4-phenylfuran.
Transformations Involving the Methyl and Phenyl Substituents
The methyl and phenyl groups attached to the furan ring also offer opportunities for further functionalization.
Methyl Group Transformations: The methyl group at the C2 position is a potential site for side-chain reactions. Under radical conditions, such as those employing N-bromosuccinimide (NBS) with light or a radical initiator, benzylic-like bromination can occur to yield 2-(bromomethyl)-4-phenylfuran-3-carboxylic acid. youtube.comyoutube.comyoutube.com Oxidation of the methyl group to a carboxylic acid is also a possibility, although this would require careful selection of reagents to avoid oxidation of the furan ring itself. unizar.esrsc.org
Phenyl Group Transformations: The phenyl group at the C4 position can undergo electrophilic aromatic substitution. The furan ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, the steric hindrance from the furan ring might favor substitution at the para position. Reactions such as nitration or halogenation would be expected to occur on the phenyl ring under appropriate conditions. rsc.org
Functionalization via Metalation and Cross-Coupling Reactions
Modern synthetic methods such as metalation followed by cross-coupling offer powerful tools for the further functionalization of the furan ring.
Metalation: The furan ring can be deprotonated at specific positions using strong bases like organolithium reagents (e.g., n-butyllithium). iust.ac.ir For furan-3-carboxylic acids, lithiation can be directed to the C2 or C5 position depending on the reagents and conditions. iust.ac.irrsc.org The resulting organometallic intermediate can then be reacted with various electrophiles to introduce new substituents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are highly effective for forming new carbon-carbon bonds. nih.govnih.gov To participate in these reactions, the furan ring would first need to be functionalized with a suitable group, such as a halide or a boronic acid/ester. For instance, if the C5 position were brominated, this derivative could then undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group at that position. Conversely, conversion of a C-H bond to a C-B bond would allow for coupling with an aryl or alkyl halide. acs.org
Derivatization Strategies and Analogue Development Based on 2 Methyl 4 Phenylfuran 3 Carboxylic Acid
Synthesis of Substituted Furan-3-carboxylic Acid Analogues
The synthesis of analogues of 2-Methyl-4-phenylfuran-3-carboxylic acid, where the substitution pattern on the furan (B31954) ring is altered, is a key strategy for modulating its chemical and physical properties. While direct modification of the parent compound is possible, the synthesis of analogues often involves building the substituted furan ring from acyclic precursors. Several general methods for the synthesis of substituted furans are applicable. numberanalytics.comorganic-chemistry.org
Common synthetic routes to furan derivatives include:
Cyclization Reactions: The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic and effective method. numberanalytics.com For analogues of this compound, this would entail the synthesis of appropriately substituted 1,4-dicarbonyl precursors.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or other substituents onto a pre-existing furan ring. numberanalytics.com For instance, a furan-3-boronic acid derivative could be coupled with an aryl halide to introduce a phenyl group at the 4-position.
Multi-component Reactions: Efficient syntheses of highly substituted furans can be achieved through multi-component reactions, where several starting materials are combined in a single step. organic-chemistry.org
A specific method for preparing furan-3-carboxylic acid derivatives involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group. researchgate.net This strategy provides a versatile entry to various 3-substituted furans. researchgate.net
Table 1: Selected Methods for the Synthesis of Substituted Furan Analogues
| Synthesis Method | Description | Key Reagents/Conditions | Reference(s) |
| Paal-Knorr Synthesis | Cyclization of 1,4-dicarbonyl compounds. | Acid catalyst | numberanalytics.com |
| Suzuki-Miyaura Coupling | Cross-coupling of a furan boronic acid with an aryl halide. | Palladium catalyst, base | numberanalytics.com |
| Aromatization of Dihydrofurans | Aromatization followed by nucleophilic substitution. | Base, nucleophile | researchgate.net |
Preparation of Esters, Amides, and Hydrazides of this compound
The carboxylic acid functionality of this compound is readily converted into a variety of derivatives, including esters, amides, and hydrazides. These transformations are fundamental in analogue development, as they allow for the introduction of diverse functional groups and the modulation of properties such as solubility, stability, and biological activity. nih.gov
Esters: Esterification of this compound can be achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comlibretexts.org For larger or more sterically hindered alcohols, the reaction may require prolonged heating under reflux. libretexts.orglibretexts.org
Amides: Amides are generally synthesized by reacting the carboxylic acid with an amine. nih.goviajpr.com Direct condensation is often inefficient, so the carboxylic acid is typically activated first. Common methods include:
Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). google.comchemguide.co.uk The resulting acyl chloride readily reacts with an amine to form the amide. chemguide.co.uk
Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. nih.gov For example, titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for this transformation. nih.gov
Hydrazides: Hydrazides are important intermediates for the synthesis of various heterocyclic compounds. researchgate.net They are typically prepared by the reaction of a carboxylic acid or its ester with hydrazine (B178648) hydrate. researchgate.netnih.gov A solvent-free approach using grinding has been reported as an efficient and environmentally friendly method for the synthesis of hydrazides from carboxylic acids and hydrazine hydrate. researchgate.net Continuous flow processes have also been developed for the scalable synthesis of hydrazides. osti.gov
Table 2: General Methods for the Derivatization of the Carboxylic Acid Group
| Derivative | Reagents and Conditions | General Procedure | Reference(s) |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Fischer Esterification: The carboxylic acid is heated with an excess of alcohol in the presence of a catalytic amount of strong acid. | libretexts.orgmasterorganicchemistry.comlibretexts.org |
| Amide | Amine, Activating Agent (e.g., SOCl₂, TiCl₄) | The carboxylic acid is converted to a more reactive species (e.g., acyl chloride) which then reacts with the amine. Alternatively, a coupling agent is used to facilitate direct condensation. | nih.govgoogle.comchemguide.co.uk |
| Hydrazide | Hydrazine Hydrate | The carboxylic acid or its corresponding ester is reacted with hydrazine hydrate, often with heating or under specific conditions like grinding or continuous flow. | researchgate.netnih.govosti.govinglomayor.cl |
Formation of Fused Heterocyclic Ring Systems Incorporating the Furan Moiety
The furan ring of this compound and its derivatives can serve as a scaffold for the construction of more complex, fused heterocyclic systems. nih.govresearchgate.net Such structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. nih.govresearchgate.net
One strategy for forming fused furan rings involves the intramolecular cyclization of appropriately substituted furan derivatives. nih.gov For example, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation to yield fused furan systems. nih.gov Another powerful method is the gold-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols, which provides access to fused furan ring systems. nih.gov
The development of new methodologies for the annulation of furan rings to other cyclic structures is an active area of research. nih.gov These strategies expand the chemical space accessible from simple furan precursors, enabling the synthesis of novel polycyclic architectures. researchgate.net
Design and Synthesis of Advanced Chemical Building Blocks and Scaffolds
This compound and its derivatives are valuable as advanced chemical building blocks. lifechemicals.com These are relatively small molecules that possess reactive functional groups, allowing for their incorporation into larger, more complex structures through various chemical transformations. lifechemicals.com The combination of the furan ring, a phenyl group, a methyl group, and a modifiable carboxylic acid group makes this compound a versatile scaffold.
The conversion of biomass-derived furanics, such as furfural (B47365), into chemical building blocks is a topic of increasing importance for sustainable chemistry. researchgate.netacs.org While this compound is not directly derived from the most common biomass furanics, the chemistry developed for compounds like 5-hydroxymethylfurfural (B1680220) (HMF) can often be adapted. researchgate.net The functional groups on the furan ring allow for a wide range of transformations, leading to the creation of novel scaffolds for drug discovery and materials science. lifechemicals.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methyl 4 Phenylfuran 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Methyl-4-phenylfuran-3-carboxylic acid, both ¹H and ¹³C NMR spectra offer distinct signals that can be assigned to specific atoms within the molecule.
¹H NMR Spectroscopy The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. The highly deshielded carboxylic acid proton (–COOH) is expected to appear as a broad singlet in the downfield region, typically between 10 and 12 ppm. libretexts.org The protons on the phenyl ring will resonate in the aromatic region (approximately 7.0–8.0 ppm), with their splitting patterns dependent on the substitution. The furan (B31954) ring possesses a single proton at the 5-position, which would appear as a singlet in the aromatic region. The methyl group (–CH₃) protons at the 2-position are attached to an sp² hybridized carbon and are expected to produce a singlet in the 2-3 ppm range. libretexts.org
¹³C NMR Spectroscopy The ¹³C NMR spectrum indicates the number of unique carbon environments. Carbonyl carbons, such as the one in the carboxylic acid group, are characteristically found far downfield, generally between 160 and 180 ppm. libretexts.org The sp² hybridized carbons of the furan and phenyl rings will appear in the 110–160 ppm range. libretexts.org The carbon of the methyl group is an sp³ hybridized carbon and will resonate at the most upfield position, typically between 10 and 30 ppm. docbrown.info
The following table summarizes the expected chemical shifts for this compound.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH ) | 10.0 - 12.0 (broad singlet) | 160 - 180 |
| Phenyl Ring (-C ₆H ₅) | 7.0 - 8.0 (multiplet) | 125 - 140 |
| Furan Ring (C-5 H ) | ~7.0 - 7.5 (singlet) | 110 - 150 |
| Furan Ring Carbons | Not Applicable | 110 - 150 |
| Methyl (-C****H ₃) | 2.0 - 3.0 (singlet) | 10 - 30 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid. Due to strong hydrogen bonding between molecules in the solid state, which form dimeric structures, the O–H stretching vibration appears as a very broad and strong band from approximately 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carbonyl group is also very intense and is expected to appear in the range of 1710 to 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com Other key absorptions include the C–O stretch, found between 1320 and 1210 cm⁻¹, and a distinctive broad O–H out-of-plane bend (wag) between 960 and 900 cm⁻¹. spectroscopyonline.com
The table below outlines the principal vibrational bands.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (very broad, strong) | Weak |
| Carbonyl (C=O) | Stretch | 1680 - 1710 (strong) | Strong |
| Aromatic/Furan Rings (C=C) | Stretch | ~1600 (medium) | Strong |
| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 (strong) | Medium |
| Carboxylic Acid (O-H) | Bend (out-of-plane) | 900 - 960 (broad, medium) | Weak |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₁₂H₁₀O₃), the calculated molecular weight is approximately 202.21 g/mol . nih.govsigmaaldrich.com
The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 202. The fragmentation of this molecular ion provides a fingerprint that helps confirm the structure. Common fragmentation patterns for carboxylic acids include the loss of specific neutral fragments. libretexts.orgwhitman.edu
Key expected fragments include:
[M-OH]⁺: Loss of a hydroxyl radical (17 amu), resulting in a peak at m/z 185.
[M-COOH]⁺: Loss of the entire carboxyl group (45 amu), leading to a peak at m/z 157. libretexts.org
[M-H₂O]⁺: Loss of a water molecule (18 amu), which can sometimes occur, yielding a peak at m/z 184. whitman.edu
[C₆H₅]⁺: The presence of the phenyl group would likely produce its characteristic ion at m/z 77.
| Ion | m/z Value | Identity |
| [C₁₂H₁₀O₃]⁺ | 202 | Molecular Ion ([M]⁺) |
| [C₁₂H₉O₂]⁺ | 185 | [M-OH]⁺ |
| [C₁₁H₉O]⁺ | 157 | [M-COOH]⁺ |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the searched literature, this method would provide invaluable information.
An analysis would reveal:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.
Planarity: It would confirm the planarity of the furan ring and determine the dihedral angle between the furan and phenyl rings. researchgate.net
Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded cyclic dimers, where the carboxyl groups of two molecules interact. spectroscopyonline.com X-ray crystallography would confirm this arrangement and provide precise measurements of the hydrogen bonds.
Crystal Packing: The technique elucidates how the molecules are arranged in the unit cell, providing data such as the crystal system (e.g., monoclinic, orthorhombic) and space group. researchgate.netmdpi.com
For structurally related furan derivatives, X-ray analysis has been crucial in establishing detailed structural parameters and understanding intermolecular forces like hydrogen bonds and C-H···π interactions that stabilize the crystal lattice. researchgate.net
Computational and Theoretical Investigations of 2 Methyl 4 Phenylfuran 3 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. mpg.dersc.org These calculations can predict a variety of electronic properties that are crucial for determining the reactivity and stability of 2-Methyl-4-phenylfuran-3-carboxylic acid.
Detailed research findings on analogous furan (B31954) derivatives reveal that the electronic properties are significantly influenced by the nature and position of substituents on the furan ring. For instance, DFT calculations performed on similar phenyl-substituted furan systems demonstrate how the interplay between the electron-donating or withdrawing character of the substituents dictates the electron distribution across the molecule. researchgate.net
Key electronic descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For a series of 2-phenylbenzofuran (B156813) derivatives, DFT calculations have shown that the HOMO is often localized on the phenyl ring, while the LUMO is distributed across the benzofuran (B130515) moiety, and the energy gap can be modulated by substituents. researchgate.net
Another important aspect is the calculation of the molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution. The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In furan derivatives, the oxygen atom and the carboxylic acid group typically represent regions of negative electrostatic potential. researchgate.net
The following table presents representative DFT-calculated electronic properties for a related compound, 5-(4-Nitrophenyl)furan-2-carboxylic acid, which can provide an illustrative example of the data obtained from such calculations. mdpi.com
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -3.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic behavior of the molecule.
For furan-containing compounds, MD simulations have been instrumental in understanding their conformational preferences. nih.gov The rotational freedom around the single bond connecting the phenyl group to the furan ring, as well as the orientation of the carboxylic acid group, gives rise to multiple possible conformations. MD simulations can determine the relative energies of these conformers and the energy barriers for their interconversion.
In studies of furanose, a related five-membered ring system, MD simulations have been used to validate and refine conformational models based on experimental NMR data. nih.gov These simulations can reveal the population of different ring puckering conformations and the influence of substituents on the conformational equilibrium. nih.gov
Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for understanding the properties of the compound in the solid state or in solution. For this compound, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or extended networks. The phenyl rings can also engage in π-π stacking interactions. MD simulations of furan resins have been used to predict their molecular structure and mechanical properties. psu.eduresearchgate.net
A representative table of conformational analysis data for a flexible molecule from an MD simulation could include:
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |
| C(furan)-C(phenyl) | 35.2 | 10.5 |
| C(furan)-C(carboxyl) | 15.8 | 5.2 |
Prediction of Spectroscopic Parameters via Computational Models
Computational models, often integrated with DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. For furan derivatives, the calculated chemical shifts are sensitive to the electronic environment of the protons and carbon atoms, which is influenced by the substituents. mdpi.comdoi.orgresearchgate.net There are online databases and software that can predict NMR spectra based on a given molecular structure. nmrdb.org
Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For furan derivatives, characteristic vibrational frequencies for the furan ring, the phenyl group, and the carboxylic acid group can be identified.
The following table shows a comparison of experimental and computationally predicted ¹³C NMR chemical shifts for a related compound, 5-(4-Nitrophenyl)furan-2-carboxylic acid. mdpi.com
| Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C1 | 159.52 | 160.1 |
| C2 | 146.21 | 147.0 |
| C3 | 120.29 | 120.5 |
| C4 | 112.08 | 112.3 |
| C5 | 154.21 | 154.5 |
Elucidation of Reaction Mechanisms through Computational Methods
Computational methods are instrumental in elucidating the intricate details of chemical reaction mechanisms, providing insights into transition states, reaction intermediates, and reaction energy profiles. For the synthesis or reactions of this compound, computational studies can help to understand the underlying pathways and to optimize reaction conditions.
For example, the synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide has been studied computationally. researchgate.net These studies can identify the most likely reaction pathway by comparing the energies of different possible transition states. DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.
In the context of the hydroarylation of 3-(furan-2-yl)propenoic acids, DFT studies have been used to investigate the nature of the reactive electrophilic species. nih.gov The calculations can reveal the protonation sites of the starting material and the subsequent steps of the reaction. nih.gov Similarly, the mechanism of electrochemical synthesis of 2,5-furandicarboxylic acid has been investigated, highlighting the formation of an anionic intermediate. acs.org
A typical output from a computational study of a reaction mechanism is a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. This profile shows the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Reactant -> Transition State 1 | 15.2 | - |
| Transition State 1 -> Intermediate | - | -5.6 |
| Intermediate -> Transition State 2 | 10.8 | - |
| Transition State 2 -> Product | - | -20.1 |
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed properties or biological activities. irma-international.orgdigitaloceanspaces.com These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for experimental testing.
For furan derivatives, QSPR and QSAR models have been developed to predict a variety of properties, including their biological activities such as antimicrobial, and anti-inflammatory effects, as well as their performance as corrosion inhibitors. digitaloceanspaces.comnih.govijabbr.com These models typically use a set of molecular descriptors, which can be calculated computationally, to represent the structural features of the molecules.
The development of a QSPR model involves selecting a set of compounds with known properties, calculating a range of molecular descriptors for each compound, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The quality of the model is assessed by its ability to predict the properties of an independent set of compounds.
For a series of β-dihydroagarofuran derivatives, a QSPR model was developed to predict their insecticidal activity. irma-international.org The model identified key structural features that are important for the observed activity. irma-international.org Similarly, a QSAR study on benzofuran derivatives identified descriptors related to their antioxidant activity. researchgate.net
A representative QSPR model can be expressed by an equation like:
Property = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where 'Property' is the predicted property, 'c0, c1, c2, ...' are coefficients determined from the regression analysis, and 'Descriptor1, Descriptor2, ...' are the calculated molecular descriptors.
Physicochemical Characterization and Thermodynamic Aspects of 2 Methyl 4 Phenylfuran 3 Carboxylic Acid
Thermodynamic Properties (e.g., Enthalpies of Formation, Combustion, Sublimation)
The determination of these properties often requires precise calorimetric measurements. For instance, the standard molar enthalpies of formation for various furan (B31954) derivatives have been calculated using high-level ab initio methods, which provide theoretical values that can be compared with experimental data where available. nih.govsolubilityofthings.com Such computational studies have highlighted discrepancies in the existing experimental data for some furans, underscoring the need for additional accurate measurements. nih.govsolubilityofthings.com
The enthalpy of sublimation is a critical parameter for the purification of solid compounds and for understanding their crystal lattice energy. For aromatic and heteroaromatic carboxylic acids, methods have been developed to estimate sublimation enthalpies based on their fusion enthalpy and the sublimation enthalpy of a reference compound like benzoic acid. rsc.org This approach provides a valuable tool in the absence of direct experimental measurement.
Table 1: General Thermodynamic Methodologies for Furan Derivatives
| Thermodynamic Property | Common Determination Method |
| Enthalpy of Formation | Ab initio calculations, Isodesmic reactions |
| Enthalpy of Combustion | Experimental calorimetry |
| Enthalpy of Sublimation | Estimation from fusion enthalpy, Experimental methods |
Solubility Behavior in Various Solvent Systems
The solubility of 2-Methyl-4-phenylfuran-3-carboxylic acid in different solvents is dictated by its molecular structure, which combines both polar and non-polar features. The carboxylic acid group is capable of forming hydrogen bonds, which would suggest solubility in polar protic solvents like water, ethanol, and methanol. solubilityofthings.comyoutube.com Conversely, the presence of the non-polar phenyl ring and the furan ring would contribute to its solubility in organic solvents.
While specific quantitative solubility data for this compound is not extensively documented, the solubility of structurally similar compounds provides valuable insights. For example, 2-furoic acid is soluble in water, ethanol, and acetone. solubilityofthings.com The solubility of carboxylic acids is also highly dependent on the pH of the aqueous solution; in alkaline conditions, the deprotonated carboxylate form is generally more soluble due to ion-dipole interactions. solubilityofthings.com
A study on 2-methyl-5-phenylfuran-3-carboxylic acid, a close structural isomer, investigated its solubility in acetonitrile, dimethylketone, isopropanol, ethyl acetate, and benzene, indicating its solubility in a range of organic solvents. lpnu.ua It is reasonable to infer that this compound would exhibit a similar solubility profile.
Table 2: Expected Solubility of this compound in Various Solvents
| Solvent Type | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Hydrogen bonding capability of the carboxylic acid group. |
| Polar Aprotic | DMSO, Dimethylformamide | Moderate to High | Dipole-dipole interactions. |
| Non-Polar | Benzene, Toluene | Low to Moderate | Presence of the non-polar phenyl and furan rings. |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Structures
The crystal structure of this compound is expected to be significantly influenced by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. youtube.com In the solid state, carboxylic acids typically form dimeric structures through a pair of hydrogen bonds between the carboxyl groups of two molecules. youtube.com This strong intermolecular interaction is a key factor in determining the crystal packing and contributes to higher melting points compared to analogous compounds lacking this functional group.
π-π Stacking: The presence of both a phenyl ring and a furan ring introduces the possibility of π-π stacking interactions. These non-covalent interactions, which can be parallel-displaced or T-shaped, play a crucial role in the organization of aromatic molecules in the solid state. wikipedia.org The interaction can occur between two phenyl rings, two furan rings, or between a phenyl and a furan ring. rsc.org The geometry and strength of these interactions are influenced by the electronic nature of the aromatic rings. For instance, the interaction between a phenyl group and a perfluorophenyl group is a well-studied example of a strong, electrostatically driven π-π stacking interaction. nih.govresearchgate.net In the case of this compound, the interplay between the electron-rich furan ring and the phenyl ring will dictate the nature of the π-π stacking.
Table 3: Key Intermolecular Interactions in this compound
| Interaction Type | Participating Groups | Expected Role in Crystal Structure |
| Hydrogen Bonding | Carboxylic acid groups | Formation of dimeric structures, primary determinant of crystal packing. |
| π-π Stacking | Phenyl-Phenyl, Furan-Furan, Phenyl-Furan | Stabilization of the crystal lattice through aromatic interactions. |
| Van der Waals Forces | Methyl group, hydrocarbon backbone | General contribution to molecular packing and overall stability. |
Applications and Emerging Roles of 2 Methyl 4 Phenylfuran 3 Carboxylic Acid and Its Derivatives in Chemical Science
Building Blocks for Complex Organic Molecules and Fine Chemicals
2-Methyl-4-phenylfuran-3-carboxylic acid is a versatile building block in organic synthesis, valued for its utility in constructing more complex molecules and heterocyclic systems. The inherent reactivity of the furan (B31954) ring, combined with the directing effects of the methyl, phenyl, and carboxylic acid groups, allows for a range of chemical transformations.
Detailed research findings indicate that furan-3-carboxylic acid derivatives are of significant interest due to their presence in commercially important pharmaceuticals and agrochemicals. nih.gov The synthesis of such compounds often requires specialized strategies, making precursors like this compound valuable starting points. Its structure can be modified through various reactions, such as oxidation to introduce additional oxygen-containing groups or reduction of the carboxylic acid to form alcohol derivatives. These transformations enable its integration into larger, more intricate molecular architectures, contributing to the synthesis of fine chemicals and biologically active compounds.
Precursors in Materials Science and Polymer Chemistry
The global push for sustainability has intensified the search for renewable alternatives to petroleum-based products. digitellinc.com Furan-based compounds, derivable from biomass, are at the forefront of this transition, particularly in polymer science. researchgate.netiaea.org
Furan-Derived Monomers for Sustainable Polymer Synthesis
The most prominent example of a furan-based monomer is 2,5-furandicarboxylic acid (FDCA), which has been designated by the U.S. Department of Energy as a top value-added chemical from biomass. mdpi.com FDCA is a key precursor for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) positioned as a renewable substitute for the petroleum-derived polyethylene terephthalate (B1205515) (PET). ethz.chspecialchem.comnih.gov PEF exhibits superior properties, including better gas barrier performance, making it highly suitable for applications like food and beverage packaging. ethz.chnih.gov
While FDCA is the most studied, the broader class of furan carboxylic acids, including this compound, represents a reservoir of potential monomers. mdpi.com The specific substitutions on the furan ring can be used to tune the properties of the resulting polymers. For instance, the phenyl group in this compound could enhance the thermal stability and rigidity of a polymer backbone, analogous to how aromatic rings function in conventional high-performance plastics. nih.gov The synthesis of polyesters or polyamides from such furanic monomers is a key area of research aimed at expanding the portfolio of sustainable materials. researchgate.netsciengine.com
| Feature | 2,5-Furandicarboxylic Acid (FDCA) | This compound |
|---|---|---|
| Source | Bio-based (from HMF) nih.gov | Synthetic, potentially from bio-based precursors |
| Key Polymer | Polyethylene Furanoate (PEF) specialchem.comnih.gov | Potential for novel polyesters/polyamides |
| Structure | Symmetrical, difunctional (two carboxylic acids) mdpi.com | Asymmetrical, monofunctional (one carboxylic acid) |
| Potential Polymer Property Influence | Provides barrier properties and thermal stability nih.gov | Phenyl group may enhance rigidity and thermal stability |
Application in Organic Electronic Materials and Carbon Dot Development
Furan-containing conjugated molecules are gaining significant attention for applications in organic electronics. ntu.edu.sgntu.edu.sg As an analogue to the widely used thiophene, furan offers advantages such as lower steric hindrance and excellent charge transport characteristics. nih.govresearchgate.net Research groups are increasingly focusing on furan-based materials for use in organic solar cells (OSCs) and other optoelectronic devices. nih.govresearchgate.net While direct applications of this compound in this area are not yet widely reported, its core structure is relevant. Its derivatives could be designed to create novel organic semiconductor materials. researchgate.net
Similarly, furan derivatives are proving to be excellent precursors for the synthesis of carbon dots (CDs), a class of fluorescent nanomaterials. acs.orgnih.gov The π-conjugated structure and active functional groups of furans make them effective carbonization materials. acs.org Recent studies have shown that CDs derived from 5-hydroxymethylfurfural (B1680220) (HMF), a related furan compound, exhibit unique fluorescence properties that can be tuned for applications like light-emitting diodes (LEDs). acs.orgnih.gov The formation of hydrogen bonds involving surface carboxyl groups on these CDs plays a crucial role in their optical behavior. nih.gov This suggests that this compound, with its inherent furan and carboxyl moieties, is a promising candidate for developing novel CDs with tailored properties. researchgate.netmdpi.com
Ligand Design in Catalysis (e.g., Organometallic Catalysis, Asymmetric Catalysis)
The carboxylic acid group is a key functional group in ligand design for coordination chemistry and catalysis. It can deprotonate to form a carboxylate anion that readily coordinates to metal centers. Multifunctional aromatic carboxylic acids are versatile building blocks for constructing coordination polymers and metal-organic frameworks (MOFs).
The structure of this compound, featuring a carboxylate binding site and a rigid aromatic framework, makes it a suitable candidate for a ligand. In organometallic catalysis, such ligands can be used to modulate the electronic and steric environment of a metal catalyst, thereby influencing its activity, selectivity, and stability. Furthermore, the principles of self-assembly between a phosphoric acid catalyst and a carboxylic acid have been shown to be a novel activation mode in asymmetric organocatalysis, highlighting the role of the carboxylic acid group in mediating catalytic cycles. nih.gov While specific applications of this compound as a ligand are still an emerging area, its potential is grounded in the well-established principles of coordination chemistry.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Carboxylic acids are exemplary building blocks in this field because their combined hydrogen bond donor and acceptor character facilitates reliable self-assembly into well-ordered, stable structures. researchgate.netacs.org
Molecules with carboxylic acid groups can form robust intermolecular hydrogen bonds, most commonly leading to a centrosymmetric dimer synthon. rsc.org When a molecule possesses two or more such groups, it can promote the formation of one-dimensional chains or two-dimensional networks. acs.org The self-assembly of this compound would be driven by these strong, directional hydrogen bonds between the carboxyl groups. acs.org Additionally, other weaker interactions, such as π-π stacking between the phenyl and furan rings, can further stabilize the resulting supramolecular architectures. This ability to form predictable, ordered assemblies makes it a molecule of interest for crystal engineering and the design of functional nanostructures on surfaces. researchgate.net
| Interaction Type | Participating Groups | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Primary driving force for forming dimers and extended networks researchgate.netacs.org |
| π-π Stacking | Phenyl and Furan Rings | Secondary stabilization of the assembled structure |
| Van der Waals Forces | Entire Molecular Structure | Contribute to overall packing efficiency and stability |
Chemical Probe Development for Mechanistic Studies
A chemical probe is a small molecule used to selectively modulate the function of a specific protein or pathway, thereby enabling researchers to study complex biological mechanisms. promega.comnih.govtandfonline.com High-quality probes are characterized by high potency and selectivity for their intended target. febs.org
A compelling example of a furan-based chemical probe is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a furan dicarboxylic acid metabolite. nih.govacs.org CMPF is known to circulate at high concentrations in certain metabolic diseases and has been shown to inhibit insulin (B600854) secretion. nih.gov Because of this specific biological activity, CMPF and its synthesized analogues are used as molecular tools to investigate the mechanisms of insulin secretion and hepatic lipid metabolism. nih.govnih.gov These molecules serve as interesting probes to further study the biology associated with metabolic pathways. acs.org
This precedent strongly suggests that this compound and its derivatives have significant potential for development as chemical probes. By synthesizing a library of related compounds and screening them for biological activity, new tools could be developed to investigate a wide range of biological or chemical processes, leveraging the unique structural and electronic properties of the substituted furan core. nih.gov
Future Directions and Unexplored Research Avenues for 2 Methyl 4 Phenylfuran 3 Carboxylic Acid
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral furan (B31954) derivatives is a significant challenge in organic chemistry, yet it is crucial for developing enantiopure pharmaceuticals and catalysts. bohrium.combohrium.comnih.govexlibrisgroup.com Currently, many synthetic routes to polysubstituted furans yield racemic mixtures. nih.gov Future research should focus on developing novel asymmetric methods to produce specific enantiomers of 2-Methyl-4-phenylfuran-3-carboxylic acid and its derivatives, as stereoisomers often exhibit distinct biological activities and material properties. nih.gov
Promising approaches include organocatalytic and transition-metal-catalyzed reactions, which have shown success in generating chiral furans with high stereocontrol from different precursors. researchgate.netresearchgate.net For instance, strategies involving chiral organocatalysts like proline derivatives or the use of chiral ligands with metal catalysts (e.g., Nickel, Rhodium, Gold) could be adapted. researchgate.netrsc.orgorganic-chemistry.orgresearchgate.net Research could explore the asymmetric condensation of prochiral sulfinates and alcohols, a method that has proven versatile for creating other chiral pharmacophores. nih.gov Investigating dynamic kinetic resolution could also provide a viable pathway to enantioenriched products. nih.gov
Table 1: Potential Asymmetric Synthesis Strategies
| Catalytic System | General Approach | Potential Advantages | Key Research Question |
|---|---|---|---|
| Chiral Brønsted Acid Catalysis | Asymmetric annulation or cycloaddition reactions. bohrium.com | Metal-free, environmentally benign, high enantioselectivity. | Can achiral precursors be cyclized to form the target furan ring with high enantiomeric excess? |
| Transition-Metal Catalysis (e.g., Rh, Pd, Ni) | Asymmetric cross-coupling or C-H insertion using chiral ligands. rsc.orgnih.gov | High turnover numbers, broad substrate scope, functional group tolerance. | Which metal-ligand combination provides the best yield and stereoselectivity for the target molecule? |
| Organocatalytic Friedel-Crafts Reaction | Asymmetric alkylation or arylation of a furan precursor. bohrium.com | Mild reaction conditions, operational simplicity. | Can a furan core be functionalized asymmetrically to build the target substitution pattern? |
| Chemoenzymatic Kinetic Resolution | Enzymatic resolution of a racemic mixture of the final compound or a key intermediate. researchgate.net | Exceptional selectivity, green chemistry approach. | Is there a lipase (B570770) or esterase that can selectively resolve esters of the target carboxylic acid? |
Exploration of Advanced Functionalization Strategies for Enhanced Reactivity
The this compound molecule offers several sites for further chemical modification. The furan ring itself is electron-rich and susceptible to electrophilic substitution, while the C5-hydrogen presents a prime target for modern C-H activation strategies. numberanalytics.comnumberanalytics.com Developing advanced functionalization methods is key to creating a library of derivatives for various applications.
Future work should investigate direct C-H arylation at the C5 position, a technique successfully used to synthesize furan-based conjugated polymers. rsc.org This would allow for the introduction of diverse aryl groups, modulating the electronic and steric properties of the molecule. Furthermore, the existing substituents could be transformed: the carboxylic acid can be converted into amides, esters, or other functional groups; the methyl group can be halogenated or oxidized; and the phenyl ring can undergo electrophilic substitution. nih.gov Exploring Diels-Alder reactions, where the furan acts as a diene, could yield complex polycyclic structures not easily accessible otherwise. numberanalytics.com
Table 2: Potential Functionalization Reactions
| Target Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |
|---|---|---|---|
| C5-H of Furan Ring | Direct C-H Arylation | Pd catalysts with various aryl halides | Introduction of a new aryl group at C5 |
| Carboxylic Acid | Amide Coupling | Amines with coupling agents (e.g., HATU, EDC) | Amide derivatives |
| Furan Ring (Diene) | Diels-Alder [4+2] Cycloaddition | Electron-deficient dienophiles (e.g., maleimides) | Bridged bicyclic adducts |
| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl group for further substitution |
| Phenyl Group | Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Substituted phenyl ring (e.g., nitro, bromo) |
Integration into Advanced Functional Materials with Tunable Properties
Furan-based compounds are increasingly recognized as valuable building blocks for functional materials, including polymers and metal-organic frameworks (MOFs). mdpi.com The rigid structure of this compound, combined with its carboxylic acid linker, makes it an ideal candidate for the design of novel materials with tailored properties.
A significant research avenue is the use of this molecule as an organic linker to construct MOFs. Furan-2,5-dicarboxylic acid is already used to create MOFs with interesting magnetic, luminescent, and porous properties. acs.orgnih.govacs.org The lower symmetry and different substituent pattern of this compound could lead to new network topologies and functionalities. acs.org Another promising area is its incorporation into conjugated polymers. numberanalytics.com Polymerization via the furan or phenyl rings could lead to materials with unique optoelectronic properties, potentially applicable in organic electronics or as photosensitizers. rsc.org
Table 3: Potential Applications in Functional Materials
| Material Type | Role of the Molecule | Potential Properties to Investigate | Potential Applications |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Organic Linker | Porosity, gas sorption, luminescence, catalysis | Gas storage, chemical sensing, heterogeneous catalysis |
| Conjugated Polymer | Monomer Unit | Bandgap, conductivity, photostability, quantum yield | Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), biosensors |
| Specialty Resin | Monomer/Additive | Thermal stability, chemical resistance | High-performance composites, coatings |
Deeper Mechanistic Insights into Complex Reaction Pathways through Advanced Analytical Techniques
To optimize the synthesis and predict the reactivity of this compound and its derivatives, a deep understanding of the underlying reaction mechanisms is essential. Future research should employ a combination of experimental and computational methods to elucidate these pathways.
For instance, density functional theory (DFT) calculations can be used to model transition states, predict reaction energetics, and understand the origins of regioselectivity and stereoselectivity in synthetic reactions. organic-chemistry.orgresearchgate.net Such studies have already provided valuable insights into furan decomposition and synthesis pathways. acs.orgresearchgate.net Advanced experimental techniques, such as in-situ spectroscopic monitoring (e.g., NMR, IR) and kinetic studies, can complement computational work by providing real-time data on reaction progress and the formation of intermediates. researchgate.net Understanding potential side reactions, such as acid-catalyzed ring-opening, is also critical for improving reaction yields and purity. acs.org
High-Throughput Screening for New Chemical Transformations and Applications
High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and applications by rapidly testing a large number of variables. unchainedlabs.com Applying HTS methodologies to this compound could rapidly identify optimal conditions for its synthesis and functionalization, and could also screen for novel biological or material properties.
One potential HTS campaign could involve screening a wide array of catalysts, ligands, bases, and solvents to optimize a challenging C-H functionalization reaction. unchainedlabs.commdpi.com Such an approach has been successfully used to discover catalysts for the conversion of furfural (B47365), another important furan compound. researchgate.net Another application would be to synthesize a diverse library of amides and esters from the carboxylic acid and screen them for biological activity (e.g., antimicrobial, enzyme inhibition) or as optical sensors. acs.orgmdpi.com This parallel approach significantly reduces the time required to identify lead compounds and promising new chemical transformations. unchainedlabs.com
Table 4: Example HTS Design for a C5-Arylation Reaction
| Variable | Parameters to Screen |
|---|---|
| Palladium Catalyst Precursor | Pd(OAc)₂, PdCl₂(CH₃CN)₂, Pd₂(dba)₃ |
| Phosphine Ligand | SPhos, XPhos, P(tBu)₃, dppf |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF, DMAc |
| Temperature (°C) | 80, 100, 120 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-methyl-4-phenylfuran-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multicomponent reactions or functionalization of pre-existing furan derivatives. For example, coupling 3-methylfuran precursors with phenyl groups via Suzuki-Miyaura cross-coupling reactions under palladium catalysis . Optimization includes adjusting catalyst loading (e.g., 1-5 mol% Pd), solvent selection (e.g., THF or DMF), and temperature control (80-120°C). Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized derivatives .
Q. How should researchers address the lack of physicochemical data (e.g., solubility, melting point) for this compound?
- Methodology : Use differential scanning calorimetry (DSC) for melting point determination and gravimetric analysis for solubility profiling in solvents like DMSO, ethanol, or water. Computational tools like COSMO-RS can predict solubility parameters based on molecular structure . If experimental data conflicts with predictions, validate via UV-Vis spectroscopy or NMR titrations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS hazard classifications (e.g., acute toxicity H302/H312/H332). Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels compliant with local regulations .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Methodology : Employ LC-MS for purity assessment (>95%) and 1H/13C NMR for structural verification. Compare spectral data with literature or computational simulations (e.g., DFT-based NMR prediction). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for aryl furan derivatives like this compound?
- Methodology : Perform dose-response assays across multiple cell lines to account for variability in receptor expression. Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with computational docking results (e.g., AutoDock Vina). Cross-validate findings with independent labs to rule out batch-specific impurities .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodology : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with bioavailability. Molecular dynamics simulations (e.g., GROMACS) predict metabolic stability by analyzing interactions with cytochrome P450 enzymes. Prioritize derivatives with balanced hydrophilicity (clogP < 3) and low toxicity (ADMET predictions) .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodology : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., ANS for hydrophobic pockets) or SPR to monitor conformational changes in target enzymes. Pair with mutagenesis studies to identify critical binding residues .
Q. How can researchers address the lack of ecological toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
